molecular formula C12H17ClN4O3 B2716076 1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride CAS No. 1233955-44-6

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

Cat. No.: B2716076
CAS No.: 1233955-44-6
M. Wt: 300.74
InChI Key: VDDDHLYYXKHBDO-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group and a piperidinyl group linked through a urea moiety, with the addition of a hydrochloride group. Its unique structure allows it to participate in a variety of chemical reactions and makes it useful in multiple applications.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the reaction of 4-nitroaniline with piperidine and an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the urea linkage. Industrial production methods may involve large-scale batch reactions or continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride can be compared with similar compounds such as:

    1-(4-Nitrophenyl)piperidin-4-yl benzoate: Similar in structure but with a benzoate group instead of a urea moiety.

    1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate: Contains a methanesulfonate group, leading to different chemical properties

Properties

IUPAC Name

1-(4-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3.ClH/c17-12(15-10-5-7-13-8-6-10)14-9-1-3-11(4-2-9)16(18)19;/h1-4,10,13H,5-8H2,(H2,14,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDDHLYYXKHBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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